Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate
Overview
Description
Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate is an organic compound with the molecular formula C21H22N2O8. It is known for its unique structure, which includes two nitrophenyl groups attached to a propanedioate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with 4-nitrobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxide ion attacks the carbon atom of the benzyl chloride, displacing the chloride ion and forming the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Diethyl 2,2-bis[(4-aminophenyl)methyl]propanedioate.
Hydrolysis: 2,2-bis[(4-nitrophenyl)methyl]propanedioic acid.
Condensation: Various complex organic molecules depending on the reactants used.
Scientific Research Applications
Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form amino groups, which can then interact with enzymes and other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound can also participate in condensation reactions, forming covalent bonds with other molecules and altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, differing only in the alkyl groups attached to the ester.
Diethyl 2-(2-nitrophenyl)malonate: Similar structure but with only one nitrophenyl group
Uniqueness
Diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate is unique due to the presence of two nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures .
Properties
IUPAC Name |
diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8/c1-3-30-19(24)21(20(25)31-4-2,13-15-5-9-17(10-6-15)22(26)27)14-16-7-11-18(12-8-16)23(28)29/h5-12H,3-4,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFXCWGKAUFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328735 | |
Record name | diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7142-69-0 | |
Record name | NSC49663 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl 2,2-bis[(4-nitrophenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL BIS(4-NITROBENZYL)MALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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